8-methoxy-2-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
8-methoxy-2-oxo-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-28-20-8-2-6-17-13-19(23(27)29-21(17)20)22(26)25(11-9-18-7-4-12-30-18)15-16-5-3-10-24-14-16/h2-8,10,12-14H,9,11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNHHCCRGSUFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-2-oxo-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 310.304 g/mol. The structure features a chromene core substituted with a methoxy group, a pyridine moiety, and a thiophene group, contributing to its unique biological profile.
Antimicrobial Activity
Research has indicated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various Gram-positive and Gram-negative bacteria. The structure of this compound suggests potential effectiveness against resistant strains due to the presence of multiple functional groups that may enhance membrane penetration and target specificity.
| Compound | Target Bacteria | Activity |
|---|---|---|
| 8-Methoxy Chromene Derivatives | Gram-positive (e.g., Staphylococcus aureus) | Effective |
| 8-Methoxy Chromene Derivatives | Gram-negative (e.g., E. coli) | Moderate |
Anticancer Properties
The compound has been evaluated for its anticancer potential in various studies. Chromene derivatives are known to induce apoptosis in cancer cells through several mechanisms, including the inhibition of specific kinases and modulation of cell cycle regulators.
A study demonstrated that related compounds significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that this compound may exhibit similar effects.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Interaction : It may bind to specific receptors or proteins, altering their function and leading to downstream effects on cell signaling pathways.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can trigger apoptosis in cancer cells.
Study on Antimicrobial Effects
In a recent study published in Frontiers in Microbiology, researchers tested various chromene derivatives against antibiotic-resistant strains. The results indicated that compounds similar to 8-methoxy derivatives showed enhanced activity against resistant strains compared to traditional antibiotics .
Study on Anticancer Activity
A study published in Cancer Letters highlighted the anticancer properties of chromene derivatives, noting that specific substitutions on the chromene ring significantly influenced cytotoxicity against different cancer cell lines . The study concluded that compounds with both methoxy and thiophene groups exhibited the most potent activities.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include:
- Coupling reactions : Amide bond formation between the chromene-3-carboxylic acid core and the pyridinylmethyl/thiophenylethylamine moiety using carbodiimide coupling agents (e.g., EDC/HCl) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reaction efficiency. Temperature control (60–80°C) prevents side reactions .
- Catalysts : Piperidine (0.5–1.0 mol%) accelerates cyclization and imine formation in chromene derivatives .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures ≥95% purity .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EDC/HCl, DMF, 70°C | 65 | 90 |
| 2 | Piperidine, ethanol, reflux | 78 | 95 |
Q. Which analytical techniques are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the chromene core and substituents. Key peaks:
- Methoxy group: δ 3.8–4.0 ppm (singlet, 3H) .
- Thiophene protons: δ 6.9–7.2 ppm (multiplet) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 451.12 for C₂₃H₂₁N₂O₄S) .
- FT-IR : Carbonyl stretches (C=O) at 1680–1720 cm⁻¹ confirm carboxamide and chromenone groups .
Q. How can researchers ensure reproducibility in synthetic protocols?
- Methodological Answer :
- Parameter standardization : Document exact molar ratios (e.g., 1:1.2 for chromene core:amine), solvent volumes, and heating rates .
- Batch consistency : Use inert atmospheres (N₂/Ar) to prevent oxidation of thiophene groups .
- Validation : Compare spectral data (NMR, IR) with published libraries .
Advanced Research Questions
Q. How do molecular docking studies elucidate interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Target selection : Prioritize receptors with hydrophobic pockets (e.g., orexin receptors) due to the compound’s aromatic/thiophene motifs .
- Software tools : AutoDock Vina or Schrödinger Suite for docking. Key parameters:
- Grid box centered on catalytic sites (e.g., ATP-binding pocket in kinases).
- Scoring functions (e.g., MM-GBSA) evaluate binding affinities .
- Critical residues : Asp45.51 and Trp45.54 in orexin receptors form hydrogen bonds with the methoxy and carboxamide groups .
Q. Example Docking Results :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| OX1 Receptor | -9.8 | H-bond: Asp45.51, π-π: Trp206 |
| CDK2 | -8.3 | Hydrophobic: Phe80, H-bond: Lys33 |
Q. How can structural modifications enhance bioactivity while maintaining solubility?
- Methodological Answer :
- Substitution strategies :
- Pyridine ring : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Thiophene moiety : Replace with furan for reduced toxicity while retaining π-stacking .
- Solubility optimization : Incorporate PEGylated side chains or sulfonate groups without disrupting the chromene core .
Q. How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HeLa for cytotoxicity, RAW264.7 for inflammation) .
- Dose-response curves : Compare IC₅₀ values across studies. Discrepancies may arise from impurity profiles (e.g., HPLC purity <95% vs. >98%) .
- Mechanistic studies : Conduct transcriptomics to identify pathway-specific effects (e.g., NF-κB inhibition vs. caspase-3 activation) .
Data Contradiction Analysis
Q. Why do similar chromene derivatives exhibit varying enzymatic inhibition profiles?
- Methodological Answer :
- Steric effects : Bulky substituents (e.g., 6-methylpyridin-2-yl) hinder access to flat binding pockets .
- Electronic effects : Electron-donating groups (e.g., -OCH₃) increase electron density, altering charge interactions .
- Comparative assays : Re-test analogs under uniform conditions (pH 7.4, 37°C) to isolate structural influences .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
